molecular formula C25H22ClFN4O2S B278085 N-(3-chlorobenzoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea

N-(3-chlorobenzoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea

Cat. No.: B278085
M. Wt: 497 g/mol
InChI Key: WOSOQUVDSIEAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorobenzoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea is a complex organic compound that features a combination of aromatic rings, piperazine, and carbamothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea typically involves multiple steps. One common method involves the reaction of 3-chlorobenzoyl chloride with 4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

N-(3-chlorobenzoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-fluorophenyl)-4-methoxybenzamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-(3-chlorobenzoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H22ClFN4O2S

Molecular Weight

497 g/mol

IUPAC Name

3-chloro-N-[[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C25H22ClFN4O2S/c26-18-5-3-4-17(16-18)23(32)29-25(34)28-19-8-10-20(11-9-19)30-12-14-31(15-13-30)24(33)21-6-1-2-7-22(21)27/h1-11,16H,12-15H2,(H2,28,29,32,34)

InChI Key

WOSOQUVDSIEAKE-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4F

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4F

Origin of Product

United States

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